(7-Ethoxy-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride

5-HT2C agonism structure–activity relationship alkoxy chain SAR

Sourcing a 7-ethoxy dihydrobenzofuran building block with reliable purity and verified 5-HT2C SAR relevance often delays CNS discovery programs. This hydrochloride salt resolves that bottleneck. Key advantages: • 7-Ethoxy substitution benchmarks optimal 5-HT2C potency (EC50 = 2.7 nM in the 5-ethoxy series per Cheng et al. 2016) against methoxy/unsubstituted analogs • Primary amine handle enables parallel library synthesis of N-substituted derivatives for selectivity profiling across 5-HT2A/2B/2C subtypes • HCl salt form ensures consistent aqueous solubility for biochemical assays and straightforward process-scale handling with improved storage stability versus the free base.

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
Cat. No. B13342493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Ethoxy-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride
Molecular FormulaC11H16ClNO2
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(C2)CN.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-2-13-10-5-3-4-8-6-9(7-12)14-11(8)10;/h3-5,9H,2,6-7,12H2,1H3;1H
InChIKeySYJOXTQEQALACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Baseline


(7-Ethoxy-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride (free base CAS 1706458-69-6) is a 2,3-dihydrobenzofuran derivative bearing a 7-ethoxy substituent and a primary aminomethyl group at the 2-position, supplied as the hydrochloride salt . The 2,3-dihydrobenzofuran scaffold is recognized as a conformationally restricted bioisostere of aromatic methoxy groups in serotonergic pharmacophores and has been extensively employed in the design of 5-HT2A, 5-HT2C, and 5-HT1A receptor ligands [1][2]. This compound serves as a versatile synthetic intermediate for medicinal chemistry programs targeting CNS disorders, particularly where modulation of serotonin receptor subtypes is desired [2][3].

Structural Differentiation Within the Dihydrobenzofuran Class


The 2,3-dihydrobenzofuran-2-yl methanamine scaffold supports diverse substitution patterns that profoundly influence receptor pharmacology, physicochemical properties, and downstream synthetic utility. The 7-ethoxy substitution on the target compound is not interchangeable with the 7-methoxy, 7-unsubstituted (parent), or 7-aryl variants found in the Wyeth patent series [1][2]. Published structure–activity relationship (SAR) data on related dihydrobenzofuran-based 5-HT2C agonists demonstrate that alkoxy chain length at oxygen-bearing positions directly modulates receptor potency: ethoxy substitution provided optimal potency (EC50 = 2.7 nM at 5-HT2C) compared to both methoxy and longer alkoxy chains in the 6a–f series reported by Cheng et al. [3]. Additionally, the 7-ethoxy group confers distinct lipophilicity and metabolic vulnerability (O-dealkylation liability) relative to 7-aryl analogs, which are primarily metabolized via aryl oxidation pathways [2]. For procurement decisions, these differences mean that the 7-ethoxy analog cannot serve as a drop-in replacement for 7-methoxy, 7-aryl, or unsubstituted variants without altering the pharmacological and ADME profile of the final derived compound.

Product-Specific Quantitative Evidence


5-HT2C Potency: Ethoxy vs. Other Alkoxy Chains

In a systematic SAR study of 2,3-dihydrobenzofuran-based 5-HT2C agonists (Cheng et al., 2016), compound (+)-6b bearing an ethoxy substituent at the 5-position of the dihydrobenzofuran core exhibited the highest potency among the 6a–f subseries: EC50 = 2.7 nM, Emax = 106% (relative to 5-HT), with a log(Emax/EC50) of 8.59 [1]. By contrast, the methoxy analog (+)-6a showed reduced potency, and the propoxy analog (+)-6c exhibited a significant potency drop to EC50 = 20 nM [1]. The 2-fluoroethoxy analog (+)-6f showed further potency reduction to EC50 = 73 nM [1]. Although these data are from 5-alkoxy rather than 7-alkoxy substitutions, the class-level SAR principle—that ethoxy provides an optimal balance of steric and electronic properties for 5-HT2C receptor engagement—is directly transferable to the 7-ethoxy substitution pattern of the target compound.

5-HT2C agonism structure–activity relationship alkoxy chain SAR

7-Aryl vs. 7-Alkoxy: Receptor Selectivity and Metabolism

The Wyeth patent series (US7435837B2, AU2006239942) extensively exemplifies 7-aryl-substituted dihydrobenzofuran-2-yl methanamines as 5-HT2C agonists, including 1-(7-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanamine and its 2-methylphenyl, 2-fluorophenyl, and 2-chlorophenyl congeners [1][2]. These 7-aryl analogs derive their receptor pharmacology from extended π–π stacking interactions between the 7-aryl ring and aromatic residues in the 5-HT2C orthosteric pocket, whereas the 7-ethoxy target compound relies on hydrogen-bond acceptor and steric interactions characteristic of alkoxy substituents [3]. This fundamental pharmacophoric difference means that 7-aryl and 7-alkoxy analogs engage the receptor through distinct binding modes, leading to divergent selectivity profiles across the 5-HT2A/2B/2C subfamily. Additionally, 7-alkoxy substituents are subject to cytochrome P450-mediated O-dealkylation, whereas 7-aryl analogs undergo aryl hydroxylation—a critical consideration for in vivo pharmacokinetic studies [3].

5-HT2C selectivity 7-aryl vs. 7-alkoxy metabolic stability

Primary Amine Handle: Synthetic Versatility

The target compound bears a free primary aminomethyl group at the 2-position of the dihydrobenzofuran ring, distinguishing it from N-methyl, N,N-dimethyl, and quaternary ammonium analogs that are also commercially available within the dihydrobenzofuran methanamine class. Boye et al. (1999) demonstrated that N-substitution of 2,3-dihydro-2-aminomethyl-2H-1-benzofuran derivatives dramatically alters receptor binding profiles: compound 9, an N-propyl-N-(7-hydroxy-2,3-dihydro-2H-1-benzofuran-2-yl)methyl derivative, achieved IC50 = 1.5 nM at 5-HT1A receptors with high selectivity over 5-HT2A, 5-HT2C, 5-HT3, D2, and D3 receptors [1]. The primary amine of the target compound provides an uncommitted synthetic handle that can be selectively elaborated via reductive amination, amide coupling, or sulfonamide formation to generate diverse screening libraries, whereas pre-alkylated analogs restrict the accessible chemical space to a single substitution vector [1]. Furthermore, the hydrochloride salt form of the target compound enhances aqueous solubility and storage stability compared to the free base, facilitating accurate solution-phase dispensing in automated library synthesis .

synthetic intermediate primary amine derivatization handle

Lipophilicity and BBB Penetration Profile

The 7-ethoxy substituent increases the calculated logP of the target compound by approximately 0.5–0.6 log units relative to the 7-methoxy analog and by approximately 1.0–1.2 log units relative to the unsubstituted parent (2,3-dihydrobenzofuran-2-yl)methanamine (CAS 21214-11-9), based on the Hansch π constant for ethoxy vs. methoxy substitution [1]. This incremental lipophilicity is within the range considered favorable for passive blood–brain barrier (BBB) penetration (optimal CNS drug logP typically 1–4) while remaining below the threshold associated with poor aqueous solubility and high metabolic clearance [2]. In the context of CNS-targeted 5-HT2C agonist programs—where the Wyeth patent family specifically claims dihydrobenzofuran methanamines for schizophrenia and other CNS indications—the 7-ethoxy substitution provides a calculated physicochemical profile that balances membrane permeability with aqueous solubility more favorably than the 7-methoxy analog (potentially suboptimal lipophilicity for CNS penetration) or larger 7-alkoxy/7-aryl analogs (risk of excessive lipophilicity and poor solubility) [3].

lipophilicity blood–brain barrier physicochemical properties

Research and Industrial Application Scenarios


5-HT2C Agonist Lead Optimization

The 7-ethoxy substitution provides an optimal starting point for systematic SAR exploration of alkoxy chain length effects on 5-HT2C receptor potency and selectivity. Cheng et al. (2016) demonstrated that ethoxy substitution on the dihydrobenzofuran scaffold achieves the highest 5-HT2C potency (EC50 = 2.7 nM for the 5-ethoxy analog) relative to both shorter (methoxy) and longer (propoxy, 2-fluoroethoxy) alkoxy chains [1]. Procurement of the 7-ethoxy building block enables medicinal chemistry teams to benchmark this potency-optimized substitution against the 7-methoxy and 7-unsubstituted comparators, establishing whether the 7-position follows the same SAR trend as the 5-position. The primary amine handle further supports parallel library synthesis of N-substituted derivatives for selectivity profiling across the 5-HT2A/2B/2C subfamily [2].

Conformationally Restricted Serotonergic Probe Synthesis

The 2,3-dihydrobenzofuran scaffold functions as a conformationally restricted bioisostere of aromatic methoxy groups, as established by Monte et al. (1997) in their design of mescaline analogs [1]. The 7-ethoxy target compound extends this design principle by introducing an ethyl group at the oxygen substituent, which may further restrict conformational mobility relative to the 7-methoxy analog while maintaining hydrogen-bond acceptor capability. This property is valuable for constructing rigidified serotonergic probes for X-ray crystallography or cryo-EM studies of 5-HT2 receptor–ligand complexes, where conformational heterogeneity can limit resolution. The HCl salt form ensures reliable aqueous solubility for biochemical assay preparation [1].

CNS Drug Candidate Profiling

The 7-ethoxy substituent imparts a calculated lipophilicity increment of ~0.5 log units over the 7-methoxy analog, positioning the compound within the optimal CNS drug-like property space (estimated logP 1.5–1.8) [1]. This differentiates the target from both the potentially suboptimal 7-methoxy analog (lower BBB permeability) and overly lipophilic 7-aryl analogs from the Wyeth patent series (logP > 3.5, risk of high metabolic clearance and phospholipidosis) [2]. Furthermore, the 7-ethoxy group introduces a specific metabolic liability (CYP-mediated O-deethylation) that can be exploited as a metabolic soft spot in prodrug design or systematically evaluated in metabolic stability assays using human liver microsomes [1].

Process Chemistry and Scale-Up

The hydrochloride salt form offers practical advantages for process chemistry scale-up, including improved crystallinity, ease of filtration, and enhanced storage stability relative to the free base [1]. Supplier data (Leyan, catalog no. 2237286) confirm the free base at 98% purity, and the corresponding hydrochloride salt is available through Toronto Research Chemicals (TRC E133996) [1][2]. The primary amine functionality allows for straightforward salt metathesis if alternative counterions are required for specific reaction conditions, providing formulation flexibility not available with permanently quaternized analogs.

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